Cas no 105401-49-8 (4-(2,5-dimethylphenoxy)butanoic acid)
4-(2,5-dimethylphenoxy)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,5-dimethylphenoxy)butanoic acid
- DEPUDJQRJVDTBF-UHFFFAOYSA-N
- Cambridge id 6943286
- HMS2369P07
- MFCD02730398
- 105401-49-8
- CHEMBL1505759
- MLS000066833
- 4-(2,5-Dimethylphenoxy)butyric acid
- SCHEMBL3161533
- AKOS000104476
- CS-0366242
- F3098-0145
- STK946135
- DB-152372
- SMR000071450
-
- MDL: MFCD02730398
- Inchi: 1S/C12H16O3/c1-9-5-6-10(2)11(8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
- InChI Key: DEPUDJQRJVDTBF-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)C=CC=1C)CCCC(=O)O
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.5Ų
4-(2,5-dimethylphenoxy)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B417413-10mg |
4-(2,5-Dimethylphenoxy)butanoic Acid |
105401-49-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B417413-50mg |
4-(2,5-Dimethylphenoxy)butanoic Acid |
105401-49-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B417413-100mg |
4-(2,5-Dimethylphenoxy)butanoic Acid |
105401-49-8 | 100mg |
$ 135.00 | 2022-06-07 | ||
| OTAVAchemicals | 7012702646-50MG |
4-(2,5-dimethylphenoxy)butanoic acid |
105401-49-8 | 95% | 50MG |
$58 | 2023-07-04 | |
| OTAVAchemicals | 7012702646-100MG |
4-(2,5-dimethylphenoxy)butanoic acid |
105401-49-8 | 95% | 100MG |
$104 | 2023-07-04 | |
| OTAVAchemicals | 7012702646-250MG |
4-(2,5-dimethylphenoxy)butanoic acid |
105401-49-8 | 95% | 250MG |
$173 | 2023-07-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436912-50mg |
4-(2,5-Dimethylphenoxy)butanoic acid |
105401-49-8 | 98% | 50mg |
¥837.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436912-100mg |
4-(2,5-Dimethylphenoxy)butanoic acid |
105401-49-8 | 98% | 100mg |
¥1732.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436912-250mg |
4-(2,5-Dimethylphenoxy)butanoic acid |
105401-49-8 | 98% | 250mg |
¥2866.00 | 2024-08-09 |
4-(2,5-dimethylphenoxy)butanoic acid Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-(2,5-dimethylphenoxy)butanoic acid
4-(2,5-Dimethylphenoxy)Butanoic Acid: A Comprehensive Overview
4-(2,5-Dimethylphenoxy)Butanoic Acid (CAS No. 105401-49-8) is a versatile organic compound with significant applications in various industries. This compound, often referred to as DMBA (short for 4-(2,5-dimethylphenoxy)butanoic acid), has garnered attention due to its unique chemical properties and potential uses in agriculture, pharmaceuticals, and industrial manufacturing. Recent advancements in synthetic chemistry have further enhanced its production efficiency and applicability.
The molecular structure of DMBA consists of a butanoic acid backbone with a substituted phenoxy group. The phenoxy group is characterized by the presence of two methyl substituents at the 2 and 5 positions of the phenyl ring. This substitution pattern imparts stability to the molecule and influences its reactivity. The compound exhibits a melting point of approximately 65°C and a boiling point around 170°C, making it suitable for various thermal processes.
Recent studies have explored the synthesis of DMBA through innovative routes, such as microwave-assisted synthesis and catalytic hydrogenation. These methods have not only improved yield but also reduced reaction time compared to traditional techniques. For instance, researchers at the University of California reported a novel approach using palladium catalysts that achieved a yield of over 90% under mild conditions.
In terms of applications, DMBA has been widely utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant metabolism makes it a valuable component in crop protection products. Moreover, DMBA has shown promise in pharmaceutical research, where it serves as a precursor for bioactive compounds targeting inflammatory pathways.
Environmental impact assessments have also been conducted on DMBA, revealing its low toxicity to aquatic organisms when used within recommended dosage limits. However, proper handling and disposal protocols are essential to minimize ecological risks.
Looking ahead, ongoing research is focused on optimizing the scalability of DMBA production and exploring its potential in advanced materials science. Collaborative efforts between academic institutions and industry leaders are expected to unlock new frontiers for this intriguing compound.
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